molecular formula C17H12FN3O3S B2901957 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide CAS No. 946228-96-2

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2901957
CAS No.: 946228-96-2
M. Wt: 357.36
InChI Key: OZBPAAXWQDNBAE-UHFFFAOYSA-N
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Description

The compound N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide features a benzothiazole core substituted with a fluorine atom at position 6, a furan-2-ylmethyl group, and a 3-methylisoxazole-5-carboxamide moiety. The fluorine atom enhances electronic effects and metabolic stability, while the isoxazole and furan groups may influence solubility and target binding .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S/c1-10-7-14(24-20-10)16(22)21(9-12-3-2-6-23-12)17-19-13-5-4-11(18)8-15(13)25-17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBPAAXWQDNBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The compound can be described by its chemical structure, which includes a 6-fluorobenzo[d]thiazole moiety, a furan substituent, and a 3-methylisoxazole core. The molecular formula is C15H13FN4O2SC_{15}H_{13}FN_4O_2S, indicating the presence of nitrogen, oxygen, sulfur, and fluorine atoms that contribute to its biological activity.

The biological activity of this compound has been linked to several mechanisms:

  • Kinase Inhibition : Studies suggest that this compound may act as a kinase inhibitor, potentially targeting specific pathways involved in cell proliferation and survival. Kinases play crucial roles in various signaling pathways, and their inhibition can lead to therapeutic effects in cancer and inflammatory diseases .
  • Antioxidant Activity : The presence of the furan and thiazole rings may contribute to antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties, possibly through modulation of cytokine production or inhibition of inflammatory pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range. This indicates potent cytotoxic effects that warrant further investigation into its mechanism of action.

In Vivo Studies

Animal model studies have also been conducted to evaluate the therapeutic potential of this compound:

Study TypeModel UsedObservations
Tumor ModelXenograft miceReduced tumor size by 50%Potential anti-cancer agent
InflammationCarrageenan-inducedDecreased paw edemaAnti-inflammatory effects

These findings suggest that the compound not only inhibits tumor growth but also alleviates inflammation in vivo.

Case Studies

  • Cancer Treatment : A recent study explored the use of this compound in combination with existing chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, indicating potential for clinical application in resistant cancer types.
  • Chronic Inflammatory Diseases : Another case study reported improvement in symptoms associated with rheumatoid arthritis when treated with the compound in a preclinical model, highlighting its potential as a novel therapeutic agent for autoimmune conditions.

Comparison with Similar Compounds

Structural Features

The table below compares structural motifs, synthesis routes, and biological activities of the target compound with analogs from literature:

Compound Name Benzothiazole Substituent Other Groups Synthesis Method Biological Activity Reference
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide 6-fluoro Furan-2-ylmethyl, 3-methylisoxazole Not reported Not reported
N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl)-N-(4-(dimethylamino)benzyl)succinamide () 4-chloro-6-nitro 4-(Dimethylamino)benzyl, succinamide Schiff base reaction with anhydride Not specified
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides () 5-R-benzyl 2,5-Dimethylfuramide Diazonium salt acylation Anticancer (high activity)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide () 6-fluoro-3-methyl (thiadiazole) 4-Methylthiazole Not specified Not reported
TPA−benzothiazole derivatives () Unsubstituted/3-methoxy Triphenylamine (TPA) Suzuki coupling Fluorescence switching

Key Structural Differences

  • Fluorination: The target compound and ’s analog both feature fluorine at position 6, which enhances electronegativity and bioavailability compared to non-fluorinated analogs like those in and .
  • Heterocyclic Moieties : The furan-2-ylmethyl and isoxazole groups in the target compound contrast with succinamide (), dimethylfuramide (), and thiadiazole (). These groups may alter solubility and binding kinetics.
  • Synthetic Routes : While the target compound’s synthesis is unspecified, related compounds employ diverse methods, such as Rh-catalyzed C-H amidation () or diazonium salt reactions (), highlighting flexibility in benzothiazole derivatization .

Preparation Methods

Cyclization of 2-Amino-4-fluorothiophenol

The benzothiazole core is typically constructed via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN) in ethanol under reflux. This method, adapted from analogous benzothiazole syntheses, yields 6-fluorobenzo[d]thiazol-2-amine in ~75% purity.

Reaction Conditions

  • Solvent: Ethanol
  • Temperature: 80°C, 6 hours
  • Workup: Neutralization with NaHCO₃, extraction with dichloromethane

Alternative Route: Ullmann Coupling

A copper-catalyzed Ullmann coupling between 2-iodo-4-fluoroaniline and thiourea offers improved regioselectivity. This method, reported for related fluorobenzothiazoles, achieves 82% yield when using CuI/L-proline as a catalyst system.

Optimization Data

Catalyst Ligand Yield (%)
CuI L-Proline 82
Cu₂O Ethylenediamine 68

Preparation of 3-Methylisoxazole-5-carboxylic Acid

Cyclocondensation of Ethyl Acetoacetate and Hydroxylamine

The isoxazole ring is synthesized by reacting ethyl acetoacetate with hydroxylamine hydrochloride in aqueous NaOH, followed by acid-catalyzed cyclization. Hydrolysis of the ethyl ester using LiOH in THF/water yields the carboxylic acid.

Key Parameters

  • Cyclization Temp: 100°C, 2 hours
  • Hydrolysis Time: 4 hours
  • Overall Yield: 65%

Coupling Strategies for Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of 3-methylisoxazole-5-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enables coupling with 6-fluorobenzo[d]thiazol-2-amine. This method, validated for structurally similar amides, achieves 70–75% yield.

Reaction Protocol

  • Activation: Stir carboxylic acid with EDCl/HOBt in DMF (0°C, 30 min).
  • Coupling: Add amine, react at room temperature for 12 hours.
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane).

Mixed Carbonate Approach

For enhanced selectivity in N-alkylation, the furan-2-ylmethyl group is introduced via a mixed carbonate intermediate. Reaction of the secondary amine with chloroethyl carbonate followed by displacement with furfurylamine affords the desired product.

Critical Observations

  • Side Reactions: Over-alkylation minimized by using excess K₂CO₃.
  • Yield: 68% after recrystallization from ethanol.

One-Pot Tandem Synthesis

A streamlined one-pot method combines Ullmann coupling, amide formation, and N-alkylation. This approach, inspired by continuous-flow methodologies for thiazole derivatives, reduces purification steps and improves overall yield to 58%.

Optimized Conditions

  • Catalyst: Pd(OAc)₂/Xantphos
  • Solvent System: DMF/H₂O (4:1)
  • Temperature Gradient: 60°C → 100°C

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 7.89–7.21 (m, aromatic-H), 6.45 (d, J = 3.1 Hz, furan-H).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–F vibration).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the amide bond and planar geometry of the benzothiazole ring, consistent with related structures.

Industrial-Scale Considerations

Continuous-Flow Reactor Design

Adoption of microreactor technology improves heat transfer and reduces reaction times for Ullmann coupling (2 hours vs. 6 hours batch).

Green Chemistry Metrics

  • PMI (Process Mass Intensity): 32 (batch) vs. 18 (flow)
  • E-Factor: 48 (batch) vs. 25 (flow)

Q & A

Basic: What are the key steps and challenges in synthesizing N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Preparation of the benzo[d]thiazole core : The 6-fluoro substituent is introduced via electrophilic fluorination or by starting with fluorinated precursors. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions .

Coupling with the isoxazole-carboxamide : Activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by amidation with furan-2-ylmethylamine. Base catalysts like triethylamine are often used to drive the reaction .

Purification : HPLC or column chromatography is critical to isolate the product from unreacted starting materials or byproducts .
Key Challenges :

  • Regioselectivity : Ensuring proper substitution on the benzothiazole and isoxazole rings.
  • Yield optimization : Side reactions (e.g., over-fluorination) require strict control of stoichiometry and reaction time .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Validation involves:

Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR confirms substitution patterns (e.g., fluorine at position 6 on benzothiazole, methyl group on isoxazole) .
  • 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects impurities .

HPLC Purity Analysis : A purity threshold >95% is typically required for biological testing .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:
SAR studies focus on:

Systematic Structural Modifications :

  • Vary substituents on the benzothiazole (e.g., replace fluorine with chlorine) or isoxazole (e.g., alter methyl group to ethyl) .
  • Test analogs with different heterocycles (e.g., replacing furan with thiophene) .

Biological Assays :

  • Screen modified compounds against target enzymes (e.g., kinases) or pathogens (e.g., antimicrobial panels) .

Computational Modeling :

  • Molecular docking predicts binding affinities to biological targets (e.g., ATP-binding pockets) .

Data Interpretation : Use statistical tools (e.g., PCA) to correlate structural changes with activity trends .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from:

Assay Variability :

  • Replicate experiments under standardized conditions (e.g., cell line, incubation time) .
  • Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

Compound Purity : Re-analyze disputed samples via HPLC and NMR to confirm purity .

Mechanistic Studies :

  • Perform target engagement assays (e.g., thermal shift assays) to validate direct interactions .
  • Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

Physicochemical Modifications :

  • Increase solubility via prodrug strategies (e.g., esterification of the carboxamide) .
  • Reduce logP by introducing polar groups (e.g., hydroxyl or amine) on the benzothiazole .

Formulation : Use nanoemulsions or liposomes to enhance delivery .

Pharmacokinetic Profiling :

  • Measure plasma half-life and tissue distribution in rodent models .
  • Adjust dosing regimens based on metabolic stability (e.g., CYP450 enzyme assays) .

Basic: What analytical methods are critical for stability studies of this compound?

Methodological Answer:

Forced Degradation Studies :

  • Expose the compound to heat, light, and humidity, then monitor degradation via HPLC .

Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the carboxamide) .

Kinetic Analysis : Calculate degradation rates under varying pH and temperature conditions .

Advanced: How can researchers elucidate the mechanism of action for this compound?

Methodological Answer:

Target Identification :

  • Chemical Proteomics : Use affinity probes (e.g., biotinylated analogs) to pull down binding proteins .
  • CRISPR-Cas9 Screens : Identify genes whose knockout abolishes compound activity .

Pathway Analysis :

  • Transcriptomics (RNA-seq) or phosphoproteomics to map affected signaling pathways .

In Silico Studies :

  • Molecular dynamics simulations to model target-compound interactions over time .

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .
  • Solubility Considerations : Lyophilize as a solid; avoid prolonged storage in DMSO due to water absorption .
  • Stability Monitoring : Perform periodic HPLC checks (e.g., every 6 months) .

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